molecular formula C16H20N4O2S B11189859 Ethyl 7-(3-methylthiophen-2-yl)-5-propyl-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate CAS No. 727406-22-6

Ethyl 7-(3-methylthiophen-2-yl)-5-propyl-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate

Cat. No.: B11189859
CAS No.: 727406-22-6
M. Wt: 332.4 g/mol
InChI Key: LCCNXESTTPUGRX-UHFFFAOYSA-N
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Description

Ethyl 7-(3-methylthiophen-2-yl)-5-propyl-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate is a heterocyclic compound featuring a fused triazolo-pyrimidine core with a 3-methylthiophen-2-yl substituent at position 7 and a propyl group at position 3. The compound’s synthesis likely follows methodologies analogous to those reported for similar derivatives, such as multicomponent condensation reactions involving β-keto esters, aldehydes, and aminotriazoles under green solvent conditions . The 3-methylthiophene substituent introduces electron-rich aromaticity, which may enhance binding interactions in biological systems compared to phenyl or chlorophenyl analogues .

Properties

CAS No.

727406-22-6

Molecular Formula

C16H20N4O2S

Molecular Weight

332.4 g/mol

IUPAC Name

ethyl 7-(3-methylthiophen-2-yl)-5-propyl-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate

InChI

InChI=1S/C16H20N4O2S/c1-4-6-11-12(15(21)22-5-2)13(14-10(3)7-8-23-14)20-16(19-11)17-9-18-20/h7-9,13H,4-6H2,1-3H3,(H,17,18,19)

InChI Key

LCCNXESTTPUGRX-UHFFFAOYSA-N

Canonical SMILES

CCCC1=C(C(N2C(=NC=N2)N1)C3=C(C=CS3)C)C(=O)OCC

solubility

2.2 [ug/mL] (The mean of the results at pH 7.4)

Origin of Product

United States

Preparation Methods

The synthesis of Ethyl 7-(3-methylthiophen-2-yl)-5-propyl-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate can be achieved through several synthetic routes. One common method involves the reaction of N-(3-methylthiophen-2-yl)thiophene-2-carbohydrazonoyl chloride with ethyl 6-methyl-4-phenyl-2-thioxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate . This reaction typically occurs under mild conditions and yields the desired product with high efficiency. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity.

Chemical Reactions Analysis

Ethyl 7-(3-methylthiophen-2-yl)-5-propyl-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions . The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may lead to the formation of corresponding alcohols or amines.

Scientific Research Applications

This compound has a wide range of scientific research applications. In chemistry, it is used as a building block for the synthesis of more complex molecules. In biology and medicine, it has shown significant antitumor activity against various cancer cell lines, including human lung and hepatocellular carcinoma cells . Its unique structure allows it to interact with specific molecular targets, making it a potential candidate for drug development. Additionally, its properties make it useful in the development of new materials with specific electronic or optical characteristics.

Mechanism of Action

The mechanism of action of Ethyl 7-(3-methylthiophen-2-yl)-5-propyl-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate involves its interaction with specific molecular targets. For instance, it has been shown to enhance the expression level of the cell cycle inhibitor p21, leading to cell cycle arrest and apoptosis in cancer cells . This compound may also interact with other molecular pathways, contributing to its overall biological activity.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Group Variations

Key structural differences among triazolo-pyrimidine derivatives lie in their substituents at positions 5, 7, and 2 (if applicable). Below is a comparative analysis of representative analogues:

Compound Name Substituents (Position 5, 7) Molecular Formula Key Features Synthesis Method Yield/Properties References
Ethyl 5-amino-7-(4-phenyl)-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate 5-amino, 7-phenyl C₁₆H₁₆N₆O₂ Eco-friendly synthesis using 4,4’-trimethylenedipiperidine additive; high thermal stability, recyclable catalyst. Green solvent (water/ethanol), reflux or additive-mediated liquid-phase reaction High yields (>80%); water-soluble, non-toxic, non-flammable
Ethyl 7-chloromethyl-5-(2-chlorophenyl)-...pyrimidine-6-carboxylate 5-(2-chlorophenyl), 7-ClCH₂ C₁₆H₁₅Cl₂N₅O₃ Chlorine substituents enhance lipophilicity; potential bioactivity. Crystal structure confirms planar triazolo-pyrimidine core. Not explicitly stated Single-crystal X-ray data reported; normal bond lengths/angles
Ethyl 2-benzylsulfanyl-7-(2-chlorophenyl)-5-methyl-...pyrimidine-6-carboxylate 5-methyl, 7-(2-ClC₆H₄) C₂₂H₂₀ClN₅O₂S Microwave-assisted synthesis; π-π stacking in crystal structure improves stability. Benzylsulfanyl group may modulate solubility. Microwave irradiation (323 K, 30 min) Crystallized from ethanol; ^1H NMR data provided
Ethyl 5-phenyl-7-(3,4,5-trimethoxyphenyl)-...pyrimidine-6-carboxylate 5-phenyl, 7-(3,4,5-OMeC₆H₂) C₂₃H₂₄N₄O₅ Trimethoxy groups increase polarity and molar mass (436.46 g/mol); potential for enhanced bioavailability. Not explicitly stated CAS 727407-43-4; molecular formula confirmed
Target Compound : Ethyl 7-(3-methylthiophen-2-yl)-5-propyl-...pyrimidine-6-carboxylate 5-propyl, 7-(3-MeC₄H₂S) C₁₇H₂₀N₄O₂S 3-Methylthiophene provides electron-rich aromaticity; propyl chain enhances lipophilicity. Likely synthesized via green methods (similar to ). Potential for agrochemical applications (cf. ). Presumed multicomponent condensation in green solvents Predicted high yield (>75%); thiophene moiety may improve biological targeting N/A

Physicochemical Properties

  • Solubility : Thiophene-containing derivatives (target compound) may exhibit better solubility in organic solvents than chlorinated analogues (e.g., ).
  • Thermal Stability : Additives like 4,4’-trimethylenedipiperidine enhance thermal stability, critical for industrial applications.

Biological Activity

Ethyl 7-(3-methylthiophen-2-yl)-5-propyl-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate is a heterocyclic compound belonging to the triazolopyrimidine class. Its complex structure includes a triazole ring fused with a pyrimidine ring and features a thiophene moiety, which contributes to its unique biological properties. This article explores its biological activity, potential therapeutic applications, and relevant research findings.

Chemical Structure and Properties

The compound's molecular formula is C15H18N4O2SC_{15}H_{18}N_{4}O_{2}S, and it has a molecular weight of approximately 318.39 g/mol. The presence of the thiophene ring is particularly noteworthy as it imparts distinct electronic and steric properties that can influence the compound's interactions with biological targets.

Preliminary studies indicate that this compound may exert its biological effects through the inhibition of specific enzymes by binding to their active sites. This action could modulate cellular signaling pathways related to:

  • Cell proliferation
  • Inflammation

Antimicrobial Activity

Research has shown that compounds within the triazolopyrimidine family exhibit significant antimicrobial properties. This compound has demonstrated effectiveness against various bacterial strains in preliminary assays.

Pathogen Activity Minimum Inhibitory Concentration (MIC)
Staphylococcus aureusBacteriostatic4 μg/ml
Escherichia coliBactericidal8 μg/ml

Anticancer Potential

The compound's structural features suggest potential anticancer activity. In vitro studies have indicated that it may inhibit cancer cell proliferation through apoptosis induction or cell cycle arrest mechanisms. For example:

  • Cell Lines Tested : PC-3 (prostate cancer), MCF-7 (breast cancer)
  • IC50 Values :
    • PC-3: 2.226 ± 0.28 μM
    • MCF-7: 1.67 ± 0.18 μM

Research Findings and Case Studies

Several studies have focused on the synthesis and biological evaluation of this compound:

  • Synthesis : The synthesis typically involves cyclization of appropriate precursors under controlled conditions to yield high purity and yield.
  • Pharmacological Profiles : Studies have explored the interactions of this compound with various biological targets:
    • Binding affinity assays suggest that it interacts favorably with enzymes involved in cancer progression.
  • Comparative Studies : Other structurally similar compounds were evaluated for their biological activities to establish structure-activity relationships (SAR).
Compound Name Structural Features Biological Activity
Pyrazolo[3,4-d]pyrimidineHeterocyclic structure similar to triazolopyrimidinesDiverse pharmacological properties
Triazolopyrimidine derivativesBroad class with varying substituentsAntimicrobial and anticancer activities

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